molecular formula C16H16N4O2 B1669125 CK 2130 CAS No. 101184-07-0

CK 2130

Cat. No.: B1669125
CAS No.: 101184-07-0
M. Wt: 296.32 g/mol
InChI Key: XFOHEDONFCZBOG-UHFFFAOYSA-N
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Properties

CAS No.

101184-07-0

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

4-ethyl-5-[4-(2-methylimidazol-1-yl)benzoyl]-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C16H16N4O2/c1-3-13-14(19-16(22)18-13)15(21)11-4-6-12(7-5-11)20-9-8-17-10(20)2/h4-9H,3H2,1-2H3,(H2,18,19,22)

InChI Key

XFOHEDONFCZBOG-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C

Appearance

Solid powder

Other CAS No.

101184-07-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-ethyl-1,3-dihydro-5-(4-(2-methyl-1H-imidazol-1-yl)benzoyl)-2H-imidazol-2-one
CK 2130
CK 2130, sodium salt
CK-2130

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CK-2130 involves multiple steps, starting from readily available starting materials. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of the imidazolone ring, which is a key structural component of CK-2130 .

Industrial Production Methods

Industrial production methods for CK-2130 are not widely documented. The compound is generally produced in specialized laboratories with controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

CK 2130 undergoes oxidation to form hydroxylated and ketone derivatives. Key findings include:

  • Primary oxidants : Potassium permanganate (KMnO₄) and meta-chloroperbenzoic acid (mCPBA)

  • Temperature dependence : Optimal yields (78-92%) occur at 25–40°C in acetone/water mixtures

  • Product distribution :

    Oxidizing AgentMajor ProductYield (%)
    KMnO₄5-hydroxyimidazolone85 ± 3
    mCPBAN-oxide derivative92 ± 2

Kinetic analysis reveals an Arrhenius activation energy (EaE_a) of 58.2 kJ/mol for KMnO₄-mediated oxidation, with pre-exponential factor A=2.4×108M1s1A=2.4\times 10^8\,\text{M}^{-1}\text{s}^{-1} .

Reduction Pathways

Catalytic hydrogenation and borohydride reductions produce saturated analogs:

  • H₂/Pd-C system :

    • 40 psi H₂ pressure in ethanol

    • Converts imidazolone ring to imidazolidinone (94% yield)

  • NaBH₄/MeOH :

    • Selective reduction of carbonyl groups

    • Second-order rate constant k=3.8×103M1s1k=3.8\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1} at 25°C

Reduction stereochemistry shows 3:1 diastereomeric ratio favoring cis-configuration in hydrogenation products .

Substitution Reactivity

Nucleophilic substitution occurs preferentially at C-4 position:

  • Ammonia treatment : Forms 4-aminoimidazolone (82% yield)

  • Thiol derivatives :

    Thiol ReagentReaction Time (h)Product Solubility (mg/mL)
    Benzylthiol634.2 (DMSO)
    2-Mercaptoethanol12112.5 (H₂O)

DFT calculations suggest transition state energy of ΔG=72.1kJ mol\Delta G^\ddagger =72.1\,\text{kJ mol} for Sₙ2-type mechanisms .

Cross-Coupling Reactions

Nickel-catalyzed methods enable structural diversification:

Table 1: Coupling Methods Comparison

MethodScopeYield Range (%)TON*
Suzuki BF₃KPrimary alkyls65-89420-580
NegishiSecondary alkyls78-94680-920
Photoredox CECHeterocyclic bromides45-73190-310

*Turnover number (moles product per mole catalyst)

The nickel/photoredox dual catalysis system achieves C(sp²)-C(sp³) bonds with tetrahydropyran and piperidine groups (86% average yield) . Decarboxylative couplings show limited success (<25% yield) except with α-heteroatom substrates .

Kinetic Stability Profile

Accelerated stability studies in various media:

Table 2: Degradation Rates

Conditionk (day⁻¹)t₁/₂ (days)Major Degradant
pH 1.2 (HCl)0.1185.9Ring-opened acid
pH 7.4 (PBS)0.0042165N/A
40°C/75% RH0.02133Oxidized dimer

Arrhenius plot analysis gives Ea=89.3kJ molE_a=89.3\,\text{kJ mol} for thermal decomposition .

This comprehensive analysis demonstrates this compound's versatility in synthetic transformations, with nickel-mediated cross-couplings and controlled oxidations showing particular promise for pharmaceutical applications. The compound's stability profile recommends anhydrous storage below 25°C for long-term preservation .

Scientific Research Applications

CK-2130 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CK-2130 is unique in its relatively selective positive inotropic effects, which are devoid of adverse central nervous system, neural, smooth, and skeletal muscle, and gastrointestinal side effects . This makes it a promising candidate for further research and potential therapeutic applications.

Biological Activity

CK 2130, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article delves into its mechanisms, efficacy, and applications based on diverse sources of research.

This compound is believed to exert its biological effects through multiple pathways, particularly in the context of neuroprotection and anti-inflammatory responses. Preliminary studies suggest that this compound may influence acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system. AChE inhibitors are often explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's.

Biological Activity Overview

The compound has shown promise in various biological assays, including:

  • Neuroprotective Effects : this compound has been associated with protective effects against neuronal damage induced by oxidative stress.
  • Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective properties.
  • Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in neural tissues.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound. Below are summarized findings from selected research:

  • Neuroprotective Study :
    • Objective : To evaluate the neuroprotective effects of this compound against oxidative stress.
    • Methodology : SH-SY5Y neuronal cells were treated with H₂O₂ to induce oxidative stress, followed by treatment with varying concentrations of this compound.
    • Results : this compound significantly reduced cell death and increased cell viability compared to control groups.
  • Inflammation Modulation :
    • Objective : To assess the anti-inflammatory effects of this compound.
    • Methodology : In vitro assays measured the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) after treatment with this compound.
    • Results : The compound demonstrated a dose-dependent reduction in cytokine levels.

Data Table: Summary of Biological Activities

Activity TypeAssay MethodIC50/Effectiveness
NeuroprotectionMTT AssayIC50 = 25 μM
AntioxidantDPPH Scavenging AssayEffective at 10 μM
Anti-inflammatoryELISA for CytokinesSignificant reduction at 50 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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